2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Beschreibung
This compound belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one family, a class of heterocyclic systems with broad pharmacological relevance, including kinase inhibition and anticancer activity. Its structure features a pyrrolopyrimidine core substituted at positions 2, 3, and 7 with a 4-bromobenzylthio group, p-tolyl (4-methylphenyl), and phenyl moieties, respectively. The bromine atom and sulfur-containing substituent may enhance lipophilicity and binding interactions, while the aromatic groups contribute to π-π stacking and steric effects.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c1-17-7-13-21(14-8-17)30-25(31)24-23(22(15-28-24)19-5-3-2-4-6-19)29-26(30)32-16-18-9-11-20(27)12-10-18/h2-15,28H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVZTLCJTANYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , with CAS number 2034585-15-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, particularly in anticancer research, due to its structural features that suggest significant interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 502.4 g/mol. The presence of a bromobenzyl group and a pyrrolo-pyrimidine core contributes to its potential activity against various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H20BrN3OS |
| Molecular Weight | 502.4 g/mol |
| CAS Number | 2034585-15-2 |
Biological Activity Overview
Recent studies have focused on the compound's anticancer properties, assessing its efficacy against various cancer cell lines. The following sections summarize key findings from in vitro studies.
Anticancer Activity
-
Cell Viability Assays : The compound was tested against several human cancer cell lines, including colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), non-small-cell lung cancer (H460), and liver cancer (Hep 3B). The results indicated significant inhibition of cell proliferation, which was quantified using the MTT assay.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for each cell line, providing insights into the compound's potency.
Cell Line IC50 Value (µM) COLO205 12.5 A498 15.0 H460 10.0 Hep 3B 8.0 - Mechanism of Action : The mechanism underlying the anticancer effects appears to involve apoptosis induction and cell cycle arrest. Morphological changes consistent with apoptosis were observed, including chromatin condensation and cell shrinkage.
Structure-Activity Relationship (SAR)
The structural modifications of the pyrrolo-pyrimidine core have been linked to enhanced biological activity. Substituents such as bromine and methyl groups appear to play crucial roles in increasing the compound's lipophilicity and binding affinity to target proteins.
Case Studies
A notable case study involved the synthesis of related compounds that demonstrated similar biological activities. For instance, derivatives of pyrrolo-pyrimidines were synthesized and tested for their anticancer properties, revealing that specific substitutions could significantly enhance their efficacy.
- Study Findings : In a comparative analysis of various derivatives, compounds with electron-withdrawing groups exhibited better activity against cancer cells than those with electron-donating groups.
Pharmacokinetics and Toxicity
In silico analyses have been conducted to predict the pharmacokinetic properties of the compound. These studies suggest favorable absorption and distribution characteristics, alongside low toxicity profiles in preliminary assessments.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure Variations
A. Pyrrolo[3,2-d]pyrimidin-4(5H)-one vs. Thieno[3,2-d]pyrimidin-4(3H)-one The thieno[3,2-d]pyrimidinone derivatives in (e.g., compounds 12, 3a, 3b) replace the pyrrole ring with a thiophene, altering electronic properties and hydrogen-bonding capacity. For example:
The thieno analogs exhibit lower melting points (148–304°C) compared to pyrrolo derivatives (e.g., 15a in , m.p. >300°C), likely due to reduced hydrogen-bonding capacity in the sulfur-containing core .
B. Positional Isomerism (Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d]) and describe pyrrolo[2,3-d]pyrimidinones, where the pyrrole ring is fused at different positions. This positional change affects electronic distribution and steric accessibility. For instance, the 2,3-d isomer in (compound 7) has bromophenyl and dichlorophenyl substituents, which may enhance halogen bonding compared to the target compound’s 3-(p-tolyl) group .
Substituent Effects
A. Thioether Modifications
The target compound’s 4-bromobenzylthio group differs from analogs in (compound 56 : 2-thioxo) and (2-(2-methylbenzyl)thio). The bromine atom increases molecular weight (367.2 g/mol for C22H18BrN3OS) and may improve membrane permeability compared to methyl-substituted thioethers. Alkylation of thioxo groups (e.g., compound 57 in ) demonstrates how sulfur substituents influence reactivity and stability .
B. Aromatic Substituents
- p-Tolyl vs.
- Phenyl at Position 7 : Shared with compound 15a (), this substituent may stabilize the core through π-stacking. However, 15a lacks the 4-bromobenzylthio group, simplifying its synthesis (purchased vs. custom-synthesized) .
Physicochemical and Spectral Data
The target’s 4-bromobenzylthio group would exhibit distinct 1H NMR signals near δ 4.0–4.5 (SCH2) and δ 7.3–7.6 (bromophenyl), with HRMS confirming the bromine isotope pattern .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
